1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(4-Chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, a methyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the furan ring: This can be accomplished through cross-coupling reactions such as Suzuki or Heck coupling.
Addition of the trifluoromethyl group: This step may involve radical trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include:
1-(4-Chlorophenyl)-3-furan-2-ylmethyl-urea: This compound shares the chlorophenyl and furan groups but differs in its core structure and functional groups.
5-(4-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar chlorophenyl and furan structure but includes a triazole ring instead of a pyrazolo[3,4-b]pyridine core.
Properties
Molecular Formula |
C18H11ClF3N3O |
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Molecular Weight |
377.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H11ClF3N3O/c1-10-16-13(18(20,21)22)9-14(15-3-2-8-26-15)23-17(16)25(24-10)12-6-4-11(19)5-7-12/h2-9H,1H3 |
InChI Key |
ARARNKGQXBYNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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